3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol is an aromatic compound that features a biphenyl core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 3’-position, along with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent to couple an aryl halide with an aryl boronic acid .
Suzuki–Miyaura Coupling Reaction:
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to form a hydrogen-substituted biphenyl.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while nucleophilic substitution of the chloro group may yield various substituted biphenyl derivatives.
Scientific Research Applications
3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of advanced materials, such as liquid crystals or organic semiconductors.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group can also participate in hydrogen bonding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybiphenyl: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)-4-hydroxybiphenyl: Similar structure but lacks the chloro group.
4-Hydroxybiphenyl: Lacks both the chloro and trifluoromethyl groups.
Uniqueness
3-Chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol is unique due to the presence of both the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGFIVMFHSKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686086 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044209-15-5 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.